

fludioxonil-resistant *Fusarium graminearum* fitness cost

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Compound Focus: Fludioxonil

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Fitness Costs of Fludioxonil-Resistant Mutants

The table below summarizes the key fitness parameters often impacted in **fludioxonil**-resistant *F. graminearum* mutants, based on laboratory and field studies.

Fitness Parameter	Observed Impact in Resistant Mutants	Key Findings from Research
Mycelial Growth	Variable (No significant cost to significantly reduced)	Some mutants show little fitness cost initially [1], while others exhibit significantly reduced growth rates [2] [3].
Sporulation	Often Reduced	Conidiation (production of asexual spores) is frequently impaired in resistant mutants [3].
Pathogenicity & Virulence	Significantly Reduced	Mutants often show a marked decrease in lesion length on host plants and reduced virulence [2] [3] [4].
Osmotic Stress Sensitivity	Significantly Increased	Mutants typically show hypersensitivity and reduced growth on media amended with KCl, NaCl, glucose, sorbitol, or mannitol [1] [2] [3].

Fitness Parameter	Observed Impact in Resistant Mutants	Key Findings from Research
Glycerol Metabolism	Disrupted	Lower glycerol accumulation under fludioxonil treatment and osmotic stress, despite the fungicide's normal mode of action causing over-accumulation [4].
Sexual Reproduction	Impaired	A reduction in sexual reproduction has been observed in highly resistant field mutants [4].

Experimental Protocols for Fitness Assessment

Here are standard methodologies cited in recent research for evaluating the fitness of **fludioxonil**-resistant *F. graminearum*.

Mycelial Growth and Stress Sensitivity Assays

- **Medium:** Potato Dextrose Agar (PDA) is standard.
- **Method:** For stress sensitivity, PDA is amended with various stressors after autoclaving [1] [5]:
 - **Osmotic Stressors:** 0.7M NaCl, 0.7M KCl, 1M glucose, 1M mannitol, or 1M sorbitol.
 - **Other Stressors:** Oxidative stress (e.g., H₂O₂), cell wall stress (e.g., Congo Red).
- **Procedure:**
 - Transfer mycelial plugs to the center of amended and control plates.
 - Incubate at optimal growth temperature (e.g., 25°C).
 - Measure colony diameters periodically until the control plate is nearly full.
 - Calculate the percentage inhibition of mycelial growth relative to the control.

Pathogenicity Assays

- **Host Plants:** Commonly used hosts are wheat (for FHB) or maize seedlings [2] [3] [4].
- **Inoculation Methods:**
 - **Wheat Head Injection:** For FHB, macroconidial suspensions are injected into the floral cavity of wheat heads during anthesis [3].
 - **Maize Stalk Wounding:** For stalk rot, a conidial droplet is applied to a wound on the maize stalk.

- **Disease Assessment:**

- Incubate plants under high humidity post-inoculation.
- Measure disease progression over 7-21 days.
- For FHB, measure lesion length on the wheat head [2]. For stalk rot, assess internal discoloration and rot.

Conidiation and Germination Assays

- **Conidiation:**

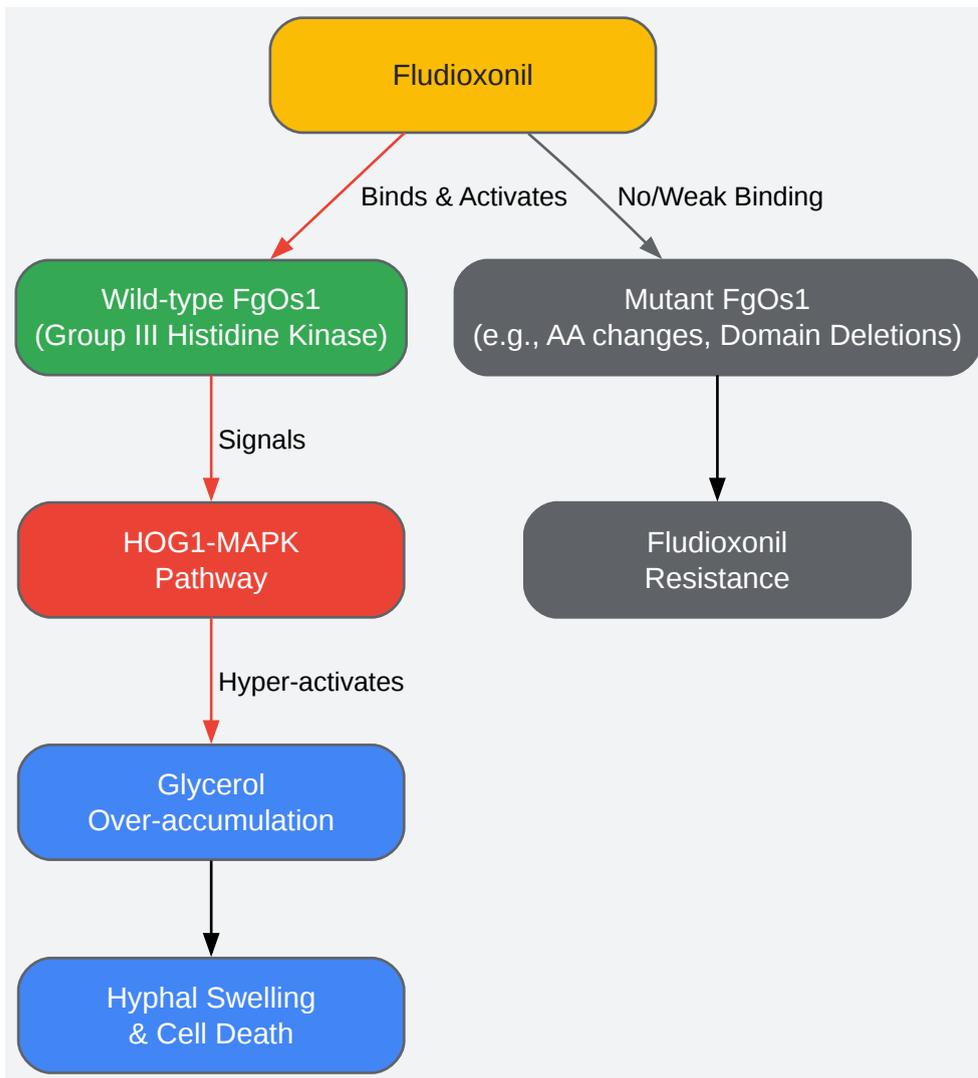
- Grow fungi in liquid carbohydrate-rich media (e.g., Carboxymethyl Cellulose (CMC) medium) [5].
- Incubate on a shaker for a defined period.
- Filter the culture through cheesecloth to remove mycelia.
- Count conidia using a hemocytometer.

- **Germination:**

- Spread a conidial suspension on water agar or PDA plates.
- Incubate for several hours.
- Observe under a microscope and count germinated and non-germinated conidia. A conidium is considered germinated when the germ tube length is at least half the conidium's diameter.

Molecular Mechanisms of Resistance

The diagrams below illustrate the primary mechanism of action of **fludioxonil** and the dominant resistance mechanism identified in *F. graminearum*.



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Key Genetic Mutations Conferring Resistance

Resistance is predominantly linked to mutations in **FgOs1**, a group III hybrid histidine kinase that acts as a sensor and is the primary target of **fludioxonil** [1] [6] [4].

- **Amino Acid Substitutions:** Point mutations can lead to changes such as K223T and K415R in the FgOs1 protein [3].
- **Premature Stop Codons:** Mutations can introduce a premature stop codon (e.g., at residue 520 of FgOs5, a homolog of FgOs1), truncating the protein [3].
- **Structural Variations (SVs):** Recent studies of field-resistant isolates identified novel mechanisms, including **in-frame deletions of entire domains** (e.g., HAMP2-HAMP3 or HisKA-HATPase_c

domains) in FgOs1. These SVs confer ultrahigh resistance ($EC_{50} > 100 \mu\text{g/mL}$) without disrupting the gene's transcription or translation, likely by reducing **fludioxonil**'s binding affinity [4].

Frequently Asked Questions (FAQs)

Q1: Is there cross-resistance between fludioxonil and other commonly used fungicides? Most studies indicate **no cross-resistance** between **fludioxonil** and fungicides from other major groups, such as DMIs (e.g., tebuconazole, prothioconazole), QoIs (e.g., pyraclostrobin), SDHIs (e.g., pydiflumetofen), MBCs (e.g., carbendazim), or the cyanoacrylate phenamacril [1] [3] [5]. However, **positive cross-resistance** is often observed with other fungicides affecting the osmotic signal transduction pathway, such as the dicarboximide dimethachlon [4].

Q2: Why is field resistance to fludioxonil relatively rare despite being easy to generate in the lab? The key reason is the **significant fitness penalty** associated with resistance-conferring mutations [6] [4]. While mutants are readily selected in the lab under constant fungicide pressure, their **reduced ecological fitness**—particularly in terms of **pathogenicity, sporulation, and stress tolerance**—likely hinders their establishment and spread in complex, competitive field environments [3] [4].

Q3: What is the connection between fludioxonil resistance and osmotic sensitivity? This is a direct consequence of the mode of action. **Fludioxonil** hyper-activates the HOG pathway, which is essential for responding to osmotic stress. Resistant mutations (often in FgOs1) disrupt this pathway, rendering the fungus **hypersensitive to osmotic stress** but **unresponsive to the fungicide** [1] [2] [7]. Therefore, testing growth on osmotically amended media is a standard diagnostic for resistance mechanisms linked to the HOG pathway.

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